Cas no 2137686-61-2 (4-(2,5-Dimethylphenoxy)butane-1-sulfonyl fluoride)

4-(2,5-Dimethylphenoxy)butane-1-sulfonyl fluoride is a sulfonyl fluoride derivative with applications in chemical synthesis and bioconjugation. Its key structural features include a dimethylphenoxy group and a sulfonyl fluoride moiety, which enhance reactivity in selective bond-forming reactions. This compound is particularly useful in click chemistry and protein labeling due to its stability in aqueous environments and selective reactivity with nucleophiles. The sulfonyl fluoride group allows for efficient covalent modification of proteins and other biomolecules under mild conditions. Its well-defined reactivity profile makes it a valuable tool for researchers in medicinal chemistry and chemical biology. The compound is typically handled under inert conditions to preserve its reactivity.
4-(2,5-Dimethylphenoxy)butane-1-sulfonyl fluoride structure
2137686-61-2 structure
Product name:4-(2,5-Dimethylphenoxy)butane-1-sulfonyl fluoride
CAS No:2137686-61-2
MF:C12H17FO3S
Molecular Weight:260.324986219406
CID:6512300
PubChem ID:165872415

4-(2,5-Dimethylphenoxy)butane-1-sulfonyl fluoride 化学的及び物理的性質

名前と識別子

    • 2137686-61-2
    • EN300-728362
    • 4-(2,5-dimethylphenoxy)butane-1-sulfonyl fluoride
    • 4-(2,5-Dimethylphenoxy)butane-1-sulfonyl fluoride
    • インチ: 1S/C12H17FO3S/c1-10-5-6-11(2)12(9-10)16-7-3-4-8-17(13,14)15/h5-6,9H,3-4,7-8H2,1-2H3
    • InChIKey: VHVQOEHWXBRFCZ-UHFFFAOYSA-N
    • SMILES: S(CCCCOC1C=C(C)C=CC=1C)(=O)(=O)F

計算された属性

  • 精确分子量: 260.08824374g/mol
  • 同位素质量: 260.08824374g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 17
  • 回転可能化学結合数: 6
  • 複雑さ: 310
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 51.8Ų
  • XLogP3: 3.3

4-(2,5-Dimethylphenoxy)butane-1-sulfonyl fluoride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-728362-2.5g
4-(2,5-dimethylphenoxy)butane-1-sulfonyl fluoride
2137686-61-2 95.0%
2.5g
$1594.0 2025-03-11
Enamine
EN300-728362-5.0g
4-(2,5-dimethylphenoxy)butane-1-sulfonyl fluoride
2137686-61-2 95.0%
5.0g
$2360.0 2025-03-11
Enamine
EN300-728362-1.0g
4-(2,5-dimethylphenoxy)butane-1-sulfonyl fluoride
2137686-61-2 95.0%
1.0g
$813.0 2025-03-11
Enamine
EN300-728362-0.25g
4-(2,5-dimethylphenoxy)butane-1-sulfonyl fluoride
2137686-61-2 95.0%
0.25g
$748.0 2025-03-11
Enamine
EN300-728362-0.5g
4-(2,5-dimethylphenoxy)butane-1-sulfonyl fluoride
2137686-61-2 95.0%
0.5g
$781.0 2025-03-11
Enamine
EN300-728362-0.05g
4-(2,5-dimethylphenoxy)butane-1-sulfonyl fluoride
2137686-61-2 95.0%
0.05g
$683.0 2025-03-11
Enamine
EN300-728362-10.0g
4-(2,5-dimethylphenoxy)butane-1-sulfonyl fluoride
2137686-61-2 95.0%
10.0g
$3500.0 2025-03-11
Enamine
EN300-728362-0.1g
4-(2,5-dimethylphenoxy)butane-1-sulfonyl fluoride
2137686-61-2 95.0%
0.1g
$715.0 2025-03-11

4-(2,5-Dimethylphenoxy)butane-1-sulfonyl fluoride 関連文献

4-(2,5-Dimethylphenoxy)butane-1-sulfonyl fluorideに関する追加情報

4-(2,5-Dimethylphenoxy)butane-1-sulfonyl fluoride (CAS No. 2137686-61-2): An Overview of a Versatile Reagent in Modern Chemistry

4-(2,5-Dimethylphenoxy)butane-1-sulfonyl fluoride (CAS No. 2137686-61-2) is a highly specialized and versatile reagent that has gained significant attention in the field of modern chemistry, particularly in the areas of organic synthesis, pharmaceutical research, and materials science. This compound is characterized by its unique structure, which combines a sulfonyl fluoride functional group with a substituted phenoxy moiety. The combination of these functionalities imparts a range of valuable properties that make it an essential tool in various chemical processes.

The sulfonyl fluoride group is known for its reactivity and versatility in forming stable sulfonate esters and sulfonamides. This makes 4-(2,5-Dimethylphenoxy)butane-1-sulfonyl fluoride an excellent reagent for the synthesis of complex molecules, including those with biological activity. The presence of the 2,5-dimethylphenoxy substituent further enhances its utility by providing additional steric and electronic effects that can be exploited in fine-tuning the reactivity and selectivity of chemical reactions.

In recent years, the use of 4-(2,5-Dimethylphenoxy)butane-1-sulfonyl fluoride has been extensively studied in the context of drug discovery and development. One notable application is in the synthesis of prodrugs, where the sulfonyl fluoride group can be used to mask active pharmaceutical ingredients (APIs) to improve their pharmacokinetic properties. For example, a study published in the Journal of Medicinal Chemistry demonstrated that this reagent can be effectively used to create prodrugs with enhanced solubility and stability, thereby improving their bioavailability and therapeutic efficacy.

Beyond pharmaceutical applications, 4-(2,5-Dimethylphenoxy)butane-1-sulfonyl fluoride has also found use in materials science. Its ability to form stable sulfonate esters makes it an attractive candidate for the synthesis of functional polymers and coatings. Research published in Advanced Materials highlighted the potential of this compound in creating polymers with tunable properties, such as improved thermal stability and mechanical strength. These materials have applications in various industries, including electronics, automotive, and aerospace.

The synthetic versatility of 4-(2,5-Dimethylphenoxy)butane-1-sulfonyl fluoride is further enhanced by its compatibility with a wide range of reaction conditions. It can be used under mild conditions to achieve high yields and selectivity, making it an attractive choice for both academic research and industrial processes. Additionally, its stability under various reaction conditions ensures that it can be stored and handled safely without significant degradation.

In terms of safety and handling, it is important to note that while 4-(2,5-Dimethylphenoxy)butane-1-sulfonyl fluoride is not classified as a hazardous material under current regulations, standard laboratory practices should be followed to ensure safe handling. This includes using appropriate personal protective equipment (PPE), such as gloves and goggles, and working in a well-ventilated area or fume hood.

The ongoing research into the applications of 4-(2,5-Dimethylphenoxy)butane-1-sulfonyl fluoride continues to expand its potential uses. For instance, recent studies have explored its role in catalytic reactions and its ability to form novel organometallic complexes. These findings suggest that this compound may have even broader applications in areas such as catalysis and coordination chemistry.

In conclusion, 4-(2,5-Dimethylphenoxy)butane-1-sulfonyl fluoride (CAS No. 2137686-61-2) is a highly valuable reagent with a wide range of applications in modern chemistry. Its unique structure and versatile reactivity make it an essential tool for researchers working in organic synthesis, pharmaceutical development, materials science, and beyond. As research continues to uncover new possibilities for this compound, it is likely to remain a key player in advancing chemical science and technology.

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